molecular formula C13H15ClN4 B12237331 6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline

6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline

Cat. No.: B12237331
M. Wt: 262.74 g/mol
InChI Key: BITYQDABODWGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClN4

Molecular Weight

262.74 g/mol

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)quinoxaline

InChI

InChI=1S/C13H15ClN4/c14-10-2-3-11-12(8-10)16-9-13(17-11)18-6-1-4-15-5-7-18/h2-3,8-9,15H,1,4-7H2

InChI Key

BITYQDABODWGQT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CN=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

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